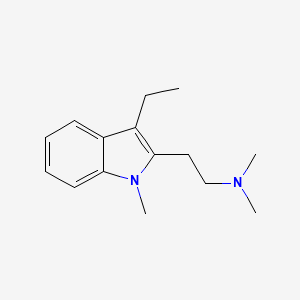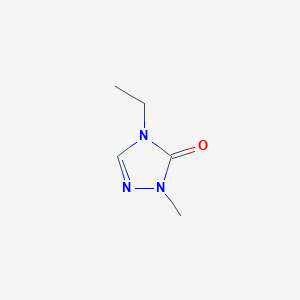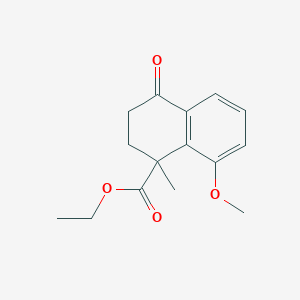
Triisopropoxyvanadium(v)oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Triisopropoxyvanadium(v)oxide is typically synthesized through the alcoholysis of vanadyl trichloride. The reaction involves vanadyl trichloride (VOCl3) and isopropyl alcohol (HOCH(CH3)2) as reactants, producing this compound and hydrochloric acid (HCl) as a byproduct . The reaction can be represented as follows: [ \text{VOCl}_3 + 3 \text{HOCH(CH}_3\text{)}_2 \rightarrow \text{VO(OCH(CH}_3\text{)}_2\text{)}_3 + 3 \text{HCl} ]
Análisis De Reacciones Químicas
Triisopropoxyvanadium(v)oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form vanadium pentoxide (V2O5).
Reduction: It can be reduced to lower oxidation states of vanadium.
Substitution: The isopropoxy groups can be substituted with other ligands, such as ethoxide or acetylacetonate.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen or hydrazine for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Triisopropoxyvanadium(v)oxide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of triisopropoxyvanadium(v)oxide involves its ability to form complexes with various ligands. These complexes can interact with molecular targets, such as enzymes, and modulate their activity. The specific pathways involved depend on the nature of the ligands and the target molecules .
Comparación Con Compuestos Similares
Triisopropoxyvanadium(v)oxide can be compared with other vanadium alkoxides, such as vanadyl isopropoxide and vanadium ethoxide. While all these compounds serve as precursors for vanadium oxides, this compound is unique due to its specific reactivity and the nature of the isopropoxy ligands . Similar compounds include:
Vanadyl isopropoxide: VO(O-iPr)3
Vanadium ethoxide: VO(OEt)3
These compounds differ in their ligand structures and reactivity, making this compound a distinct and valuable reagent in various chemical processes .
Propiedades
Fórmula molecular |
C9H24O4V |
|---|---|
Peso molecular |
247.23 g/mol |
Nombre IUPAC |
oxygen(2-);propan-2-ol;vanadium(2+) |
InChI |
InChI=1S/3C3H8O.O.V/c3*1-3(2)4;;/h3*3-4H,1-2H3;;/q;;;-2;+2 |
Clave InChI |
OMDPSZJSEZKXSY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O.CC(C)O.CC(C)O.[O-2].[V+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4S,5R,6R)-6-(4-acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13100860.png)
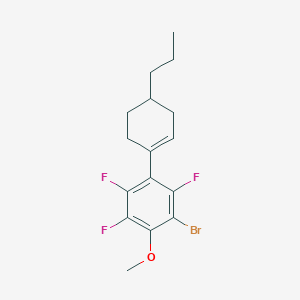
![Spiro[2.2]pentane-1,4-diamine](/img/structure/B13100871.png)
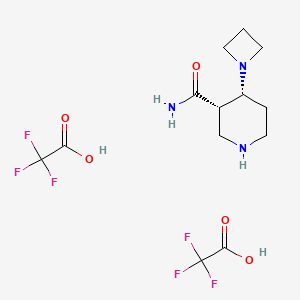
![Furo[2,3-d]pyridazine-2-carbaldehyde](/img/structure/B13100889.png)
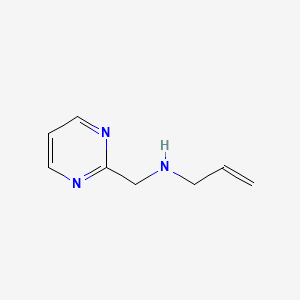
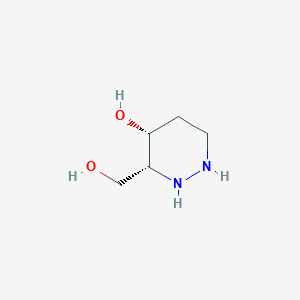
![[1,2,3]Triazolo[1,5-a]pyrimidine, 6,7-dihydro-3,5,7-triphenyl-](/img/structure/B13100911.png)
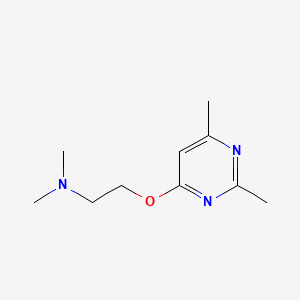
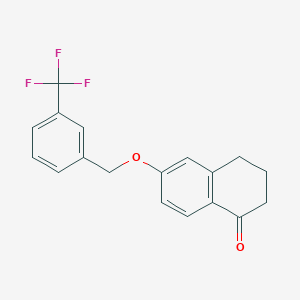
![rac-(1S,7R)-3-Methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B13100921.png)
